molecular formula C10H17N3 B14801385 1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine

1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine

Cat. No.: B14801385
M. Wt: 179.26 g/mol
InChI Key: SQEKTYOWQIRCEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine typically involves multi-step organic reactions. One common method involves the cyclocondensation reaction of Meldrum’s acid, 2-(nitromethylene)imidazolidine, and aldehydes . This reaction is carried out under mild conditions and provides a convenient green synthesis route.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic systems are often employed to scale up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities.

Scientific Research Applications

1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting microbial growth and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine is unique due to its specific structural features and the presence of the propan-2-amine group, which can enhance its biological activity and specificity compared to other similar compounds.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine

InChI

InChI=1S/C10H17N3/c1-8(11)6-9-7-13-5-3-2-4-10(13)12-9/h7-8H,2-6,11H2,1H3

InChI Key

SQEKTYOWQIRCEF-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CN2CCCCC2=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.